[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol

Hydrogen bond donor count Physicochemical property Drug-likeness

[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol (CAS 135380-26-6), also named (1-Benzylpyrrolidine-3,3-diyl)dimethanol, is a heterocyclic building block of the N-benzylpyrrolidine diol class, with molecular formula C₁₃H₁₉NO₂, molecular weight 221.30 g/mol, and a geminal bis(hydroxymethyl) substitution at the pyrrolidine 3-position. The compound is supplied as a research-grade intermediate at purities up to 98% (HPLC) and is used as a versatile scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 135380-26-6
Cat. No. B3099287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol
CAS135380-26-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CN(CC1(CO)CO)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO2/c15-10-13(11-16)6-7-14(9-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
InChIKeyLEGSICINTMCWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol (CAS 135380-26-6)


[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol (CAS 135380-26-6), also named (1-Benzylpyrrolidine-3,3-diyl)dimethanol, is a heterocyclic building block of the N-benzylpyrrolidine diol class, with molecular formula C₁₃H₁₉NO₂, molecular weight 221.30 g/mol, and a geminal bis(hydroxymethyl) substitution at the pyrrolidine 3-position . The compound is supplied as a research-grade intermediate at purities up to 98% (HPLC) and is used as a versatile scaffold for medicinal chemistry and organic synthesis .

Why Generic N-Benzylpyrrolidine Alcohols Cannot Replace CAS 135380-26-6 in Synthesis Workflows


The geminal 3,3-bis(hydroxymethyl) architecture of CAS 135380-26-6 is structurally distinct from the more common mono-hydroxymethyl (e.g., CAS 5731-17-9, LogP ~1.44) and vicinal 3,4-diol (e.g., CAS 179601-65-1, LogP -0.07) N-benzylpyrrolidine analogs. The two equivalent primary alcohols enable divergent functionalisation strategies—such as symmetrical bis-esterification or selective monoprotection—that cannot be replicated by analogs bearing a single hydroxyl group. Furthermore, the calculated LogP of 0.50 places this compound at the boundary between CNS and peripheral drug-like space, unlike the more lipophilic mono-alcohol (LogP 1.44) or the more hydrophilic vicinal diol (LogP -0.07), making CAS selection critical for maintaining pre-optimized ADME profiles in lead series [1].

Quantitative Comparator Evidence Guide for (1-Benzylpyrrolidine-3,3-diyl)dimethanol (CAS 135380-26-6)


Geminal Bis(hydroxymethyl) Substitution Confers Two Hydrogen Bond Donors vs. One in the Mono-Analog

The 3,3-geminal diol architecture of the target compound provides exactly two hydrogen bond donors (HBD=2), double the HBD count of the mono-hydroxymethyl analog 1-benzyl-3-hydroxymethylpyrrolidine (HBD=1) [1]. This difference directly impacts solubility, permeability, and target engagement potential. The target compound also possesses three hydrogen bond acceptors (HBA=3) .

Hydrogen bond donor count Physicochemical property Drug-likeness

Balanced Lipophilicity (LogP 0.50) Sites Between Vicinal Diol (LogP -0.07) and Mono-Alcohol (LogP 1.44) Analogs

The measured/calculated LogP of the target compound is 0.50 , which resides exactly between the cis-3,4-diol isomer (LogP -0.07) and the 3-mono-alcohol (LogP 1.44) [1]. This intermediate lipophilicity provides greater flexibility in tuning ADME properties: the 3,3-diol is lipophilic enough to potentially cross the blood-brain barrier in CNS applications, yet hydrophilic enough to maintain acceptable aqueous solubility.

Lipophilicity LogP CNS MPO ADME

Higher Fsp3 (0.538) vs. Mono-Alcohol Analog (~0.42) Indicates Greater Three-Dimensionality and Potential Selectivity Advantages

The fraction of sp3-hybridized carbons (Fsp3) for the target 3,3-diol is 0.538 , compared to an estimated Fsp3 of ~0.42 for the 3-mono-alcohol analog (C₁₂H₁₇NO, 10 sp3 carbons out of 12 non-carbonyl carbons) . Higher Fsp3 values correlate with improved clinical success rates due to enhanced target selectivity driven by greater 3D molecular complexity [1].

Fsp3 Fraction sp3 3D character Selectivity

Commercial Purity Attainment: ≥98% (HPLC) Guaranteed Across Two Independent Vendors

The target compound is commercially available at ≥98% purity from Fluorochem Ltd. (Product F727902) and ≥98% from ChemScene (Cat. CS-0328885) , with both vendors providing specification sheets. In contrast, the close analog cis-(1-benzylpyrrolidine-3,4-diyl)dimethanol (CAS 179601-65-1) is frequently supplied at only 90–95% purity by several vendors , introducing additional purification burden in downstream synthesis.

Purity Quality control Supplier comparison

Synthetic Yield: One-Step Quantitative Synthesis Reported Under Adapted Vilsmeier Conditions

A literature protocol reports the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. While comparative yields for the synthesis of analogous diol isomers are not consistently reported in the primary literature, this quantitative protocol demonstrates robust scalability for this specific scaffold.

Synthesis Yield Scalability Vilsmeier reaction

Geminal Diol Architecture Enables Symmetrical Derivatization Strategies Unavailable to Vicinal or Mono-Alcohol Scaffolds

The C₂-symmetric nature of the 3,3-bis(hydroxymethyl) group permits symmetrical bifunctional derivatization (e.g., bis-esterification, bis-sulfonation, or bis-etherification) yielding products with identical substituents at both arms . This contrasts with the 3,4-vicinal diol (CAS 179601-65-1), where the non-equivalent positions of the two hydroxyl groups produce mixtures of regioisomeric products upon non-selective derivatization, and with the mono-alcohol (CAS 5731-17-9), which cannot undergo bifunctionalization at all .

Symmetrical derivatization Building block Diversity-oriented synthesis

High-Value Research and Industrial Application Scenarios for CAS 135380-26-6 Based on Quantitative Evidence


Medicinal Chemistry: CNS Lead Optimization Requiring Balanced Lipophilicity (LogP 0.50) and Dual Hydrogen Bond Donation

When a medicinal chemistry program targeting CNS receptors requires a building block that balances blood-brain barrier permeability with aqueous solubility, the LogP of 0.50 makes CAS 135380-26-6 a strong candidate over the more lipophilic mono-alcohol analog (LogP 1.44) or the overly hydrophilic cis-3,4-diol (LogP -0.07). Its two hydrogen bond donors (HBD=2) also surpass the mono-alcohol (HBD=1) for targets requiring dual H-bond interactions [1].

Diversity-Oriented Synthesis: Symmetrical Bis-Functionalization for Homodimeric or C₂-Symmetric Ligand Libraries

The chemically equivalent 3,3-bis(hydroxymethyl) groups permit one-step symmetrical derivatization (e.g., symmetrical diester or diether formation) without regioselectivity concerns . This is advantageous over the 3,4-vicinal diol isomer, which produces regioisomeric mixtures upon non-selective derivatization and requires additional chromatographic separation. Libraries generated from the 3,3-diol scaffold can be advanced into homodimeric ligand screens or symmetrical PROTAC linkers in a single synthetic step.

Fragment-Based Drug Discovery (FBDD): High Fsp3 (0.538) for 3D-Fragment Library Construction

The Fsp3 value of 0.538 exceeds the commonly applied lead-like threshold of 0.45, aligning with the 'Escape from Flatland' paradigm that associates higher sp3 fraction with improved clinical success [1]. Fragment libraries built with the 3,3-diol scaffold introduce greater molecular complexity and shape diversity compared to the flatter mono-alcohol analog (estimated Fsp3 ~0.42), potentially yielding more selective fragment hits in primary screens against challenging targets such as protein-protein interactions.

Process Chemistry: Scalable Synthesis Enabled by Quantitative One-Step Vilsmeier Protocol

For programs transitioning from discovery to preclinical supply, the literature-reported one-step synthesis in quantitative yield under adapted Vilsmeier conditions provides a method foundation for in-house scale-up. This contrasts with multi-step syntheses required for many isomeric diols, reducing process development time and cost of goods when gram-to-kilogram quantities are required for in vivo efficacy and toxicology studies.

Quote Request

Request a Quote for [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.